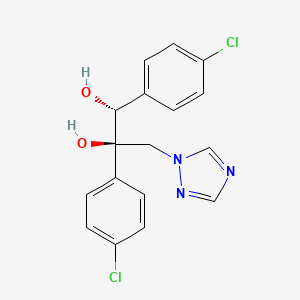![molecular formula C24H50O5Sn2 B12680202 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane CAS No. 85702-77-8](/img/structure/B12680202.png)
1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane: is an organotin compound known for its unique structure and properties. This compound is characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to two methyl groups and an oxoneodecyl group. It is widely used in various industrial and research applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane can be synthesized through the reaction of tetramethyltin with oxoneodecyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The oxoneodecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Chemistry: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the synthesis of other organotin compounds.
Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It is also used in the development of tin-based drugs and as a catalyst in biochemical reactions.
Medicine: The compound has potential applications in medicine, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: Industrially, this compound is used as a stabilizer in the production of plastics and as a catalyst in various chemical processes. It is also used in the production of coatings and adhesives.
作用機序
The mechanism of action of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, making it useful in various applications.
類似化合物との比較
1,1,3,3-Tetramethyldisiloxane: A similar compound with silicon atoms instead of tin.
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: Another organosilicon compound with similar properties.
Uniqueness: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is unique due to the presence of tin atoms, which impart different reactivity and properties compared to silicon-based compounds. The oxoneodecyl groups also provide additional functionalization, making it versatile for various applications.
特性
CAS番号 |
85702-77-8 |
|---|---|
分子式 |
C24H50O5Sn2 |
分子量 |
656.1 g/mol |
IUPAC名 |
[[7,7-dimethyloctanoyloxy(dimethyl)stannyl]oxy-dimethylstannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.4CH3.O.2Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;;;;;/h2*4-8H2,1-3H3,(H,11,12);4*1H3;;;/q;;;;;;;2*+1/p-2 |
InChIキー |
VBSCWPLACDFTSH-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCCC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


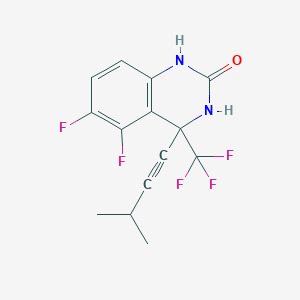
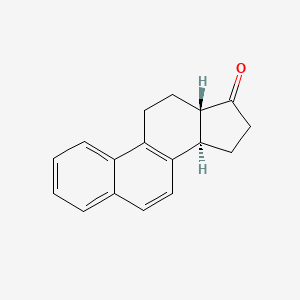
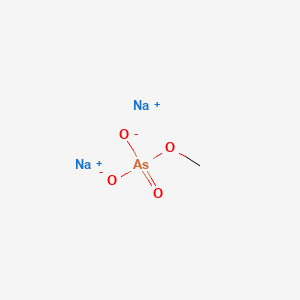


![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
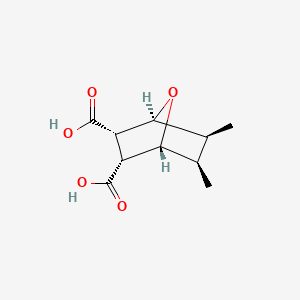

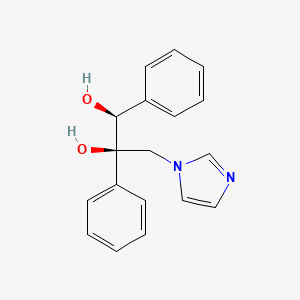
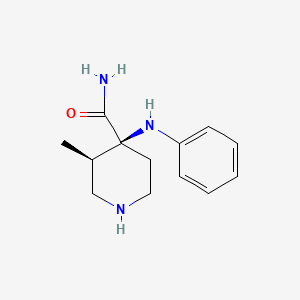
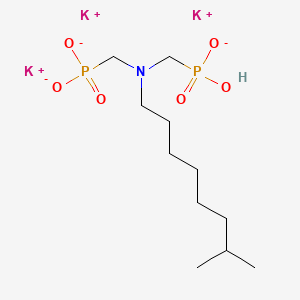
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
